8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (C₁₄H₈ClF₃N₂) is a substituted imidazo[1,2-a]pyridine derivative characterized by a chloro group at position 8, a phenyl ring at position 2, and a trifluoromethyl (CF₃) group at position 4. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antitumor, antimicrobial, and anticholinesterase properties . The trifluoromethyl and chloro substituents are electron-withdrawing groups (EWGs), which influence electronic distribution, solubility, and metabolic stability.
Properties
IUPAC Name |
8-chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)7-20-8-12(19-13(11)20)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNSQRFCXRPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The aminopyridine reacts with phenacyl bromide in 1,2-dimethoxyethane (DME) at 0°C, followed by gradual warming to room temperature. The amine nucleophile attacks the carbonyl carbon of phenacyl bromide, inducing cyclization upon bromide elimination. This forms the imidazo ring with a phenyl group at position 2, while retaining the chloro and trifluoromethyl substituents at positions 8 and 6, respectively.
| Starting Material | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | DME | 0°C → RT | 3 days | 70-85% | |
| Phenacyl bromide | DME/CHCl | Reflux | 24 h | 65-78% |
Work-up typically involves extraction with dichloromethane, washing with water, and drying over magnesium sulfate. The crude product is purified via recrystallization or column chromatography.
Hydrolysis and Functionalization
While the target compound lacks ester groups, related syntheses demonstrate the utility of hydrolysis for intermediate modification. For example, ethyl esters at position 2 are saponified using NaOH in methanol (50°C, 1 h) to yield carboxylic acids, achieving 77-86% yields. Acidification to pH 3-4 precipitates the product, ensuring high purity.
Post-Synthetic Functionalization via Cross-Coupling Reactions
Alternative Routes: [3+2] Cycloaddition Approaches
A [3+2] cycloaddition strategy, as demonstrated for 2-trifluoromethyl derivatives, provides an alternative pathway. Pyridinium ylides derived from 3-chloro-5-(trifluoromethyl)pyridine react with phenyl-substituted dipolarophiles to construct the imidazo ring.
Cycloaddition with Trifluoroacetonitrile Analogues
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of oxides or sulfoxides.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including renal cell carcinoma. Its mechanism of action often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated a series of imidazopyridine derivatives, including this compound, demonstrating significant antiproliferative effects on renal cancer cells through modulation of hypoxia-inducible factor pathways .
2. Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit various protein kinases, which play pivotal roles in cellular signaling and cancer progression. By targeting these kinases, the compound may help in the development of novel therapies for cancer treatment.
Data Table: Protein Kinase Inhibition Activity
Pharmacological Insights
3. Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. The trifluoromethyl group is known to enhance biological activity and stability.
Case Study:
In vitro tests indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as a lead compound in antibiotic development .
Summary of Research Findings
The ongoing research into this compound reveals its multifaceted applications in medicinal chemistry, particularly as an anticancer agent and a potential antimicrobial compound. Its unique chemical structure contributes to its biological activities, making it a valuable subject for further studies.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a glucagon-like peptide 1 receptor activator, it binds to the receptor and enhances the secretion of glucagon-like peptide 1, thereby increasing glucose responsiveness . In its role as a nematicidal and fungicidal agent, it disrupts the normal physiological processes of nematodes and fungi, leading to their death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Influence of Substituents
Cholinesterase Inhibition : highlights that substituents at positions R2, R3, and R4 of the imidazo[1,2-a]pyridine core significantly affect acetylcholinesterase (AChE) inhibition. For example:
- Antiprotozoal Activity: In -chloro-8-(4-chlorophenyl)-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine demonstrated potent antitrypanosomal activity. The nitro and sulfonyl groups at R3 and R2 likely enhance electron-deficient character, contrasting with the target compound’s phenyl and CF₃ groups, which may modulate target binding differently .
Role of Trifluoromethyl Groups
- Lipophilicity and Metabolic Stability : The CF₃ group at R6 in the target compound increases lipophilicity (logP) compared to derivatives with methyl or nitro groups. This property is critical for blood-brain barrier penetration, as seen in marketed drugs like zolpidem .
- Fluorescence Quenching: notes that electron-withdrawing substituents (e.g., nitro) reduce fluorescence intensity. The CF₃ group in the target compound may similarly quench fluorescence compared to unsubstituted analogs .
Core Scaffold Modifications
Imidazo[1,2-a]pyridine vs. Other Bicyclic Systems
- Antitumor Potency : compared imidazo[1,2-a]pyridines with nitrogen-enriched analogs (e.g., imidazo[1,2-c]pyrimidine). Imidazo[1,2-a]pyridines exhibited lower MIC values (1–2 µM) in antitumor assays, underscoring the core’s superiority over nitrogen-rich scaffolds .
- Triazolo Derivatives : describes 8-chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-methanamine, which replaces the imidazole ring with a triazole. Such modifications alter hydrogen-bonding capacity and pharmacokinetic profiles .
Suzuki-Miyaura Coupling
- The target compound’s phenyl group at R2 could be introduced via palladium-catalyzed cross-coupling, as demonstrated in and for analogous 8-arylimidazo[1,2-a]pyridines .
- Example: 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine derivatives react with boronic acids under microwave irradiation to yield 8-aryl products .
Halogenation and Functionalization
- notes that electrophilic reactions at the 3-position are common for imidazo[1,2-a]pyridines.
Physicochemical and Pharmacokinetic Properties
Aqueous Solubility
Comparative Data Table
Biological Activity
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, characterized by the presence of a chloro group, a phenyl group, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, endows it with distinct biological properties and potential therapeutic applications.
The primary biological activity of this compound is attributed to its role as an agonist of the Glucagon-like Peptide 1 Receptor (GLP-1R) . Activation of GLP-1R leads to several beneficial effects in glucose metabolism:
- Increased Insulin Secretion : The compound stimulates insulin release from pancreatic β-cells.
- Suppression of Glucagon Release : It inhibits glucagon secretion from α-cells.
- Enhanced β-cell Mass : In rodent models, it has been shown to increase β-cell mass and reduce apoptosis.
- Improved Glucose Responsiveness : The compound enhances the glucose responsiveness of both rodent and human islets in vitro .
Pharmacokinetics
Research is ongoing to optimize the potency and selectivity of this compound. Initial studies suggest favorable pharmacokinetic properties that may support its therapeutic use in managing diabetes and related metabolic disorders.
Biological Activity Overview
The biological activity of this compound extends beyond its interaction with GLP-1R. It has been investigated for various applications:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, although specific mechanisms remain under investigation .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Lacks phenyl group | Limited GLP-1R activity |
| 2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Lacks chloro group | Reduced stability and reactivity |
| 8-Chloro-2-phenylimidazo[1,2-a]pyridine | Lacks trifluoromethyl group | Altered chemical properties |
The presence of the chloro, phenyl, and trifluoromethyl groups in this compound significantly influences its biological activity compared to these similar compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Diabetes Management : In a rodent model study, treatment with this compound resulted in significant improvements in glycemic control and insulin sensitivity.
- Cancer Research : In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : Laboratory tests revealed that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the common synthetic routes for 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
The synthesis typically involves multi-step processes, including:
- Condensation reactions : Combining 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions to form the imidazo[1,2-a]pyridine core .
- Halogenation : Introducing chlorine at the 8-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) .
- Trifluoromethylation : Incorporating the CF₃ group via Ullmann coupling or radical trifluoromethylation . Key reagents include arylaldehydes, amines, and transition metal catalysts (e.g., Cu for three-component coupling) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
- HPLC for purity assessment (>95% required for pharmacological studies) .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
While specific data on this compound is limited, structurally related analogs exhibit:
- Antimicrobial activity against multidrug-resistant tuberculosis (MDR-TB) .
- Anticancer potential through kinase inhibition (e.g., PI3K, NFκB) .
- Central nervous system (CNS) modulation , as seen in drugs like zolpidem .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Chlorine vs. Bromine : Chlorine at the 8-position enhances metabolic stability compared to bromine, which may increase reactivity but reduce selectivity .
- Trifluoromethyl (CF₃) : The CF₃ group improves lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinases) .
- Phenyl vs. Nitrophenyl : A 3-nitrophenyl substituent at the 2-position enhances electronic effects, potentially altering receptor binding . Comparative SAR studies should utilize radioligand binding assays and molecular docking .
Q. What strategies are effective for identifying biological targets of this compound?
- Target deconvolution : Use affinity chromatography with immobilized derivatives to pull down interacting proteins .
- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .
- CRISPR-Cas9 knockout : Validate targets by assessing activity loss in gene-edited cell lines .
Q. How can synthetic yields be optimized for large-scale research applications?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for Cu-catalyzed couplings .
- Temperature control : Maintain 60–80°C during trifluoromethylation to minimize side reactions .
- Catalyst loading : Reduce Cu catalyst to 5 mol% while increasing ligand concentration (e.g., phenanthroline) for cost efficiency .
Q. What advanced functionalization methods enable diversification of the core structure?
- Decarboxylative Petasis reactions : Introduce diverse substituents at the C-3 position without metal catalysts .
- Photocatalyzed trifluoromethylation : Use visible light and Rose Bengal to graft CF₃ groups under mild conditions .
- Suzuki-Miyaura cross-coupling : Install aryl/heteroaryl groups at the 2-position using Pd catalysts .
Q. How should researchers address contradictory data on substituent effects?
- Replicate studies : Validate conflicting results (e.g., halogen vs. CF₃ group contributions) across multiple cell lines .
- Computational modeling : Apply density functional theory (DFT) to predict electronic effects of substituents .
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify consensus trends .
Q. What methodologies elucidate the compound’s mechanism of action in disease models?
- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., PI3K) using fluorescence-based substrates .
- In vivo pharmacokinetics : Assess bioavailability and brain penetration in rodent models via LC-MS/MS .
- Transcriptomics : Perform RNA-seq on treated cells to map affected pathways (e.g., apoptosis, inflammation) .
Q. Which advanced techniques resolve challenges in compound characterization?
- X-ray crystallography : Determine 3D structure for co-crystallized enzyme-inhibitor complexes .
- Fluorescence polarization : Study binding kinetics with labeled biological targets .
- High-resolution mass spectrometry (HRMS) : Confirm isotopic patterns and detect trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
